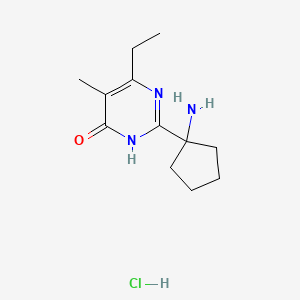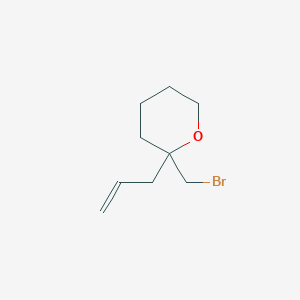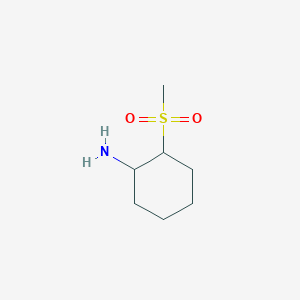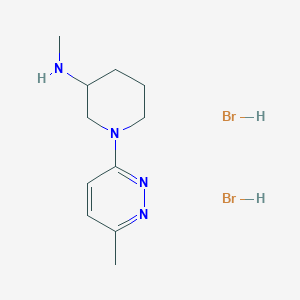![molecular formula C9H13NO B13181764 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13181764.png)
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound featuring an oxabicycloheptane core with an ethyl group and a carbonitrile group attached This compound is part of the 7-oxabicyclo[22
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves the cycloaddition of a furan derivative with an olefinic or acetylenic dienophile . This method allows for the formation of the bicyclic core with high stereoselectivity.
Industrial Production Methods
Industrial production of 7-oxabicyclo[2.2.1]heptane derivatives, including this compound, often employs similar Diels-Alder reactions on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, enantiomerically enriched derivatives can be prepared through classical resolution of diastereomers or asymmetric catalysis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Applications De Recherche Scientifique
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of the carbonitrile group can also facilitate interactions with nucleophilic residues in proteins, leading to covalent modification and functional changes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: The parent compound without the ethyl and carbonitrile groups.
2-Methyl-7-oxabicyclo[2.2.1]heptane: A derivative with a methyl group instead of an ethyl group.
7-Oxabicyclo[2.2.1]heptane-2-one: A ketone derivative with different reactivity and applications.
Uniqueness
2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both an ethyl group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for a broader range of chemical transformations and interactions compared to its simpler analogues .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-2-9(6-10)5-7-3-4-8(9)11-7/h7-8H,2-5H2,1H3 |
Clé InChI |
VDKQBWDRWIVNJP-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2CCC1O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL](/img/structure/B13181694.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline](/img/structure/B13181695.png)
methanol](/img/structure/B13181697.png)
![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)



![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)
![4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)

